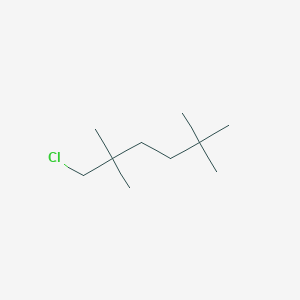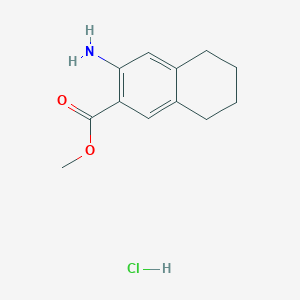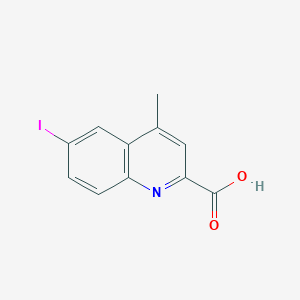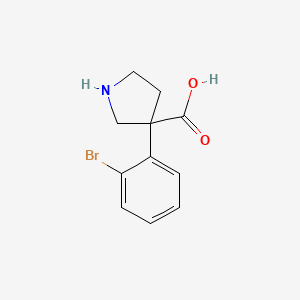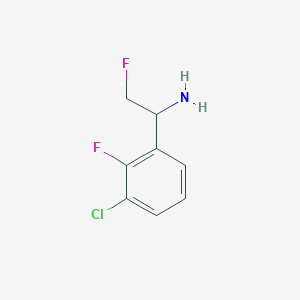
N,N-dimethyl-4-(trifluoromethyl)pyrrolidine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-4-(trifluoromethyl)pyrrolidine-3-sulfonamide is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a trifluoromethyl group and a sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(trifluoromethyl)pyrrolidine-3-sulfonamide can be achieved through several methods. One common approach involves the 1,3-dipolar cycloaddition reaction of 3,3,3-trifluoropropene derivatives with azomethine ylides generated in situ from N-benzyl-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine . This reaction typically occurs in dichloromethane at room temperature, yielding the desired product in high yields.
Industrial Production Methods
For industrial production, a method involving the reaction of dimethylamine with trifluoromethyl sulfonyl halide in an alcohol solvent has been reported . This process includes the addition of an alkoxide corresponding to the alcohol solvent, followed by atmospheric distillation and rectification to obtain the pure product. This method is advantageous due to its cost-effectiveness and ease of control, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-dimethyl-4-(trifluoromethyl)pyrrolidine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted pyrrolidine compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N,N-dimethyl-4-(trifluoromethyl)pyrrolidine-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mécanisme D'action
The mechanism of action of N,N-dimethyl-4-(trifluoromethyl)pyrrolidine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-dimethyl-4-(trifluoromethyl)-1H-pyrrole-3-sulfonamide: This compound shares a similar structure but differs in the position of the trifluoromethyl group.
4-(trifluoromethyl)pyrrolidines containing sulfonyl, iminosulfonyl, sulfamide, or phosphonyl groups: These compounds have similar functional groups but differ in their specific substituents.
Uniqueness
N,N-dimethyl-4-(trifluoromethyl)pyrrolidine-3-sulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research applications.
Propriétés
Formule moléculaire |
C7H13F3N2O2S |
|---|---|
Poids moléculaire |
246.25 g/mol |
Nom IUPAC |
N,N-dimethyl-4-(trifluoromethyl)pyrrolidine-3-sulfonamide |
InChI |
InChI=1S/C7H13F3N2O2S/c1-12(2)15(13,14)6-4-11-3-5(6)7(8,9)10/h5-6,11H,3-4H2,1-2H3 |
Clé InChI |
YYUGNJGRBQFONV-UHFFFAOYSA-N |
SMILES canonique |
CN(C)S(=O)(=O)C1CNCC1C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



